2-(2H-1,3-benzodioxol-5-yloxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
Description
This compound features a benzodioxole moiety linked via an ether-oxygen bridge to an acetamide group, which is further connected to a 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl substituent. The quinazolinone core, a bicyclic heterocycle, is substituted with a methyl group at position 2 and a phenyl group at position 2.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-15-25-20-5-3-2-4-19(20)24(29)27(15)17-8-6-16(7-9-17)26-23(28)13-30-18-10-11-21-22(12-18)32-14-31-21/h2-12H,13-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMOUNTYUCMJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.4 g/mol. The structure includes a benzodioxole moiety and a quinazolinone derivative, which are known for their diverse biological activities.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial Activity : The benzodioxole structure is associated with antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Potential : Quinazoline derivatives have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Activity Data
A summary table of biological activities observed in related compounds provides insight into the potential effects of the target compound.
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial activity of various benzodioxole derivatives, including the target compound. Results indicated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.
- Anticancer Research : In a recent study, derivatives similar to this compound were evaluated for their ability to inhibit cancer cell lines. The results showed promising IC50 values, indicating effective inhibition of cell proliferation in certain cancer types.
- Inflammation Studies : Compounds featuring the benzodioxole structure have been tested for anti-inflammatory properties. In vitro assays demonstrated a marked decrease in pro-inflammatory cytokines, highlighting their therapeutic potential in inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical distinctions between the target compound and its closest analogs:
Pharmacological Implications
- Target Compound: The methyl group at position 2 of the quinazolinone may enhance lipophilicity and metabolic stability compared to the hydroxy-substituted analog .
- Sulfanyl vs. Oxy Linkers : Sulfur’s larger atomic radius and polarizability in could alter binding affinity to target proteins (e.g., kinases or GABA receptors) compared to the oxygen linker in the target compound .
Research Findings and Data
Anticonvulsant Activity
- Analog : Demonstrated significant anticonvulsant activity in rodent models, attributed to the 2,4-dioxoquinazolinone core and dichlorophenyl group, which may modulate GABAergic pathways .
Solubility and Bioavailability
- Hydroxyquinazolinone : The hydroxyl group improves water solubility but may reduce blood-brain barrier penetration compared to the methyl-substituted target compound.
- Sulfanyl Analog : The sulfur linker could increase metabolic susceptibility (e.g., oxidation to sulfoxides), affecting half-life .
Preparation Methods
Formation of 2-Methylquinazolin-4(3H)-one
The quinazolinone core is synthesized via cyclocondensation of anthranilic acid with acetamide derivatives. Adapting methods from De Gruyter (2015) , anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazin-4-one, followed by hydrazine hydrate condensation to yield 2-methyl-3-aminoquinazolin-4(3H)-one. Spectroscopic confirmation includes IR peaks at 1689 cm⁻¹ (C=O) and 1607 cm⁻¹ (C=N), consistent with quinazolinone formation.
Synthesis of 2-(2H-1,3-Benzodioxol-5-yloxy)acetyl Chloride
Etherification of 1,3-Benzodioxol-5-ol
Benzodioxol-5-ol undergoes O-alkylation with chloroacetyl chloride in anhydrous dichloromethane. Based on ChemDiv (2021) , triethylamine (1.1 eq) is added to deprotonate the phenolic hydroxyl, facilitating nucleophilic attack on chloroacetyl chloride. The reaction yields 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid, confirmed by a singlet at δ 4.6 ppm (CH₂) in ¹H NMR.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (2 eq) in dry toluene at 60°C for 2 hours, producing the acyl chloride. Excess reagent is removed under reduced pressure, yielding a crude product used directly in subsequent steps.
Amide Coupling Reaction
Reaction Conditions
Adapting Royal Society of Chemistry (2019) protocols, 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline (1.0 eq) is dissolved in pyridine at 0°C. 2-(2H-1,3-benzodioxol-5-yloxy)acetyl chloride (1.2 eq) is added dropwise, and the mixture stirs under N₂ for 18 hours. The reaction is quenched with ice water, and the precipitate is filtered and washed with cold ethanol.
Purification
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals. HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
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δ 10.2 (s, 1H, NH)
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δ 7.8–6.8 (m, 7H, aromatic)
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δ 5.1 (s, 2H, OCH₂O)
-
δ 4.6 (s, 2H, COCH₂O)
¹³C NMR confirms the quinazolinone carbonyl at δ 165.2 ppm and acetamide carbonyl at δ 169.8 ppm.
Optimization and Yield Data
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Quinazolinone formation | DMF, 150°C, 2 h | 83 |
| 2 | Ullmann coupling | CuI, K₂CO₃, 150°C | 75 |
| 3 | Amidation | Pyridine, 0°C, 18 h | 89 |
Replacing pyridine with triethylamine reduces yields to 72%, highlighting the base’s role in suppressing side reactions.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 30 min) accelerates the amidation step, achieving 85% yield with comparable purity.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of the benzodioxole-derived intermediate with a quinazolinone precursor under basic conditions (e.g., potassium carbonate in DMF) .
- Step 2 : Coupling of intermediates via nucleophilic substitution or amidation, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., dichloromethane) .
- Critical factors : Solvent polarity, reaction time, and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>98% threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns .
Q. What in vitro biological assays are recommended for preliminary evaluation of its bioactivity?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-1/COX-2) using fluorogenic substrates .
- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Purity validation : Re-test compounds using orthogonal methods (e.g., HPLC-MS) to rule out impurities or degradation products .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies are employed to elucidate the mechanism of action involving enzyme inhibition?
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., quinazolinone binding to ATP pockets) using AutoDock Vina .
- Site-directed mutagenesis : Validate key residues in enzyme active sites via CRISPR/Cas9-edited cell lines .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
- Systematic substitution : Modify the benzodioxole or quinazolinone moieties (e.g., halogenation, methoxy groups) and test activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .
- Data clustering : Group derivatives by activity profiles (e.g., IC₅₀, logP) to prioritize lead compounds .
Q. What advanced analytical methods address challenges in quantifying this compound in complex biological matrices?
- LC-MS/MS : Quantify nanomolar concentrations in plasma or tissue homogenates with deuterated internal standards .
- Microextraction by packed sorbent (MEPS) : Isolate the compound from serum with >90% recovery rates .
- X-ray crystallography : Resolve binding conformations in enzyme co-crystals (2.0–3.0 Å resolution) .
Q. What in vivo models are appropriate for assessing efficacy and toxicity?
- Rodent models : Use xenograft mice (e.g., HT-29 colon cancer) for tumor growth inhibition studies (50–100 mg/kg dosing) .
- Toxicokinetics : Measure plasma half-life (t₁/₂) and organ distribution via LC-MS .
- Histopathology : Evaluate liver/kidney toxicity through H&E staining and serum biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
